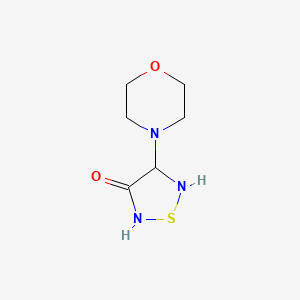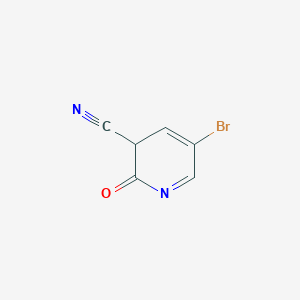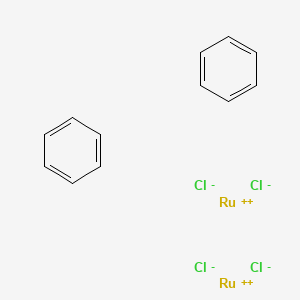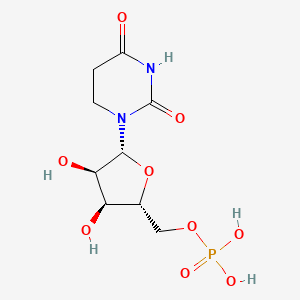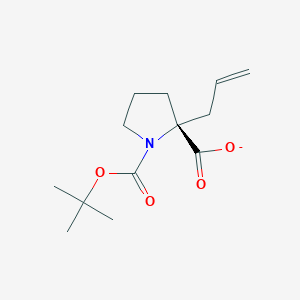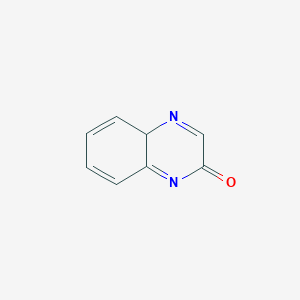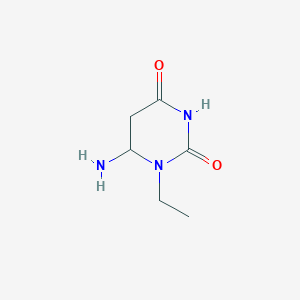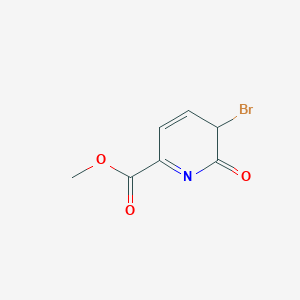![molecular formula C27H24NO6- B12360545 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Glu-OBzl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C27H25NO6 and a molecular weight of 459.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Glu-OBzl is synthesized through the esterification of N-α-Fmoc-L-glutamic acid with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Fmoc-Glu-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Fmoc-Glu-OBzl can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Removal of the Fmoc group to yield free amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Fmoc-Glu-OBzl is extensively used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins. The compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it finds applications in the synthesis of complex organic molecules and in the development of new materials for biomedical applications .
Mechanism of Action
The primary mechanism of action of Fmoc-Glu-OBzl involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The benzyl ester group provides additional protection to the carboxyl group, which can be removed through hydrogenation or treatment with strong acids .
Comparison with Similar Compounds
Fmoc-Glu(OBzl)-OH: Another derivative of glutamic acid with a similar structure but different functional groups.
Fmoc-Glu-OtBu: Contains a tert-butyl ester group instead of a benzyl ester group.
Fmoc-Lys(OBzl)-OH: A derivative of lysine with a benzyl ester group.
Uniqueness: Fmoc-Glu-OBzl is unique due to its combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C27H24NO6- |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/p-1/t24-/m0/s1 |
InChI Key |
FMWLYDDRYGOYMY-DEOSSOPVSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

